

# A Comparative Guide to MC4171 and Other KAT8 Inhibitors for Researchers

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## Compound of Interest

Compound Name: MC4171

Cat. No.: B12396037

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **MC4171** and other prominent inhibitors of K-acetyltransferase 8 (KAT8). The information is supported by experimental data to aid in the selection of appropriate chemical probes for studying KAT8 biology and its role in disease.

KAT8, also known as MOF (males absent on the first) or MYST1, is a histone acetyltransferase (HAT) that plays a crucial role in chromatin modification and gene regulation. It primarily catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with a more open chromatin structure and transcriptional activation. Dysregulation of KAT8 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This guide focuses on **MC4171**, a selective KAT8 inhibitor, and compares its performance with other known inhibitors.

## Quantitative Performance of KAT8 Inhibitors

The following table summarizes the in vitro potency of **MC4171** and other notable KAT8 inhibitors. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key measure of a drug's potency.

Inhibitor	Target	IC50 (μM)	Selectivity Notes	Reference
MC4171 (Compound 34)	KAT8	8.1	Selective over KAT2B and KAT3B.	<a href="#">[1]</a> <a href="#">[2]</a>
Compound 19	KAT8	12.1	Selective over KAT2B and KAT3B.	<a href="#">[2]</a>
Anacardic Acid	Pan-HAT inhibitor	43	Non-selective; also inhibits KAT2B, KAT3B (p300), and KAT5 (Tip60).	<a href="#">[2]</a>
MG149	KAT5/KAT8	15-47	Dual inhibitor, also targets KAT5.	<a href="#">[2]</a>
DC_M01_6	KAT8	7.7	Selectivity over other KAT isoforms not fully evaluated.	<a href="#">[2]</a>
DC_M01_7	KAT8	6	Selectivity over other KAT isoforms not fully evaluated.	<a href="#">[2]</a>

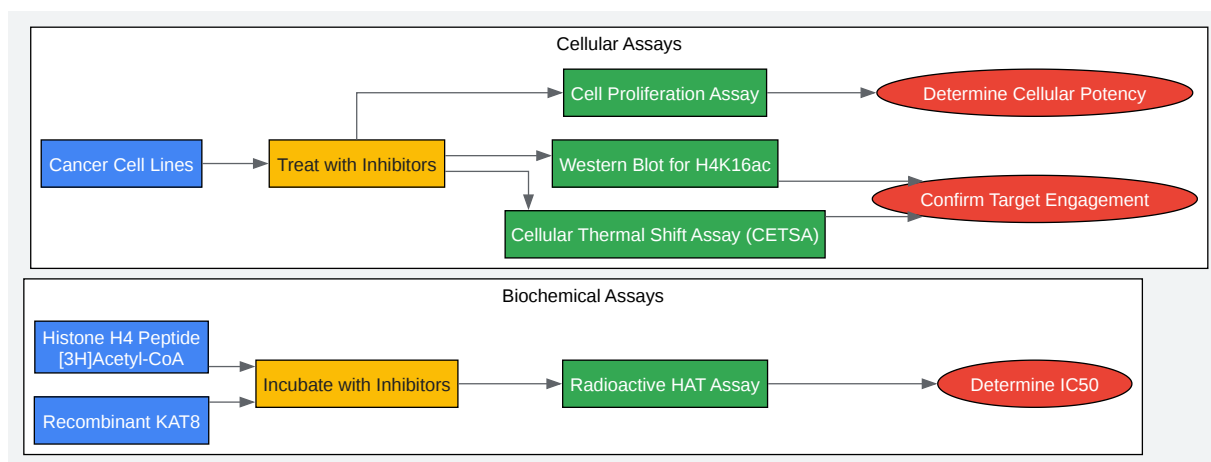
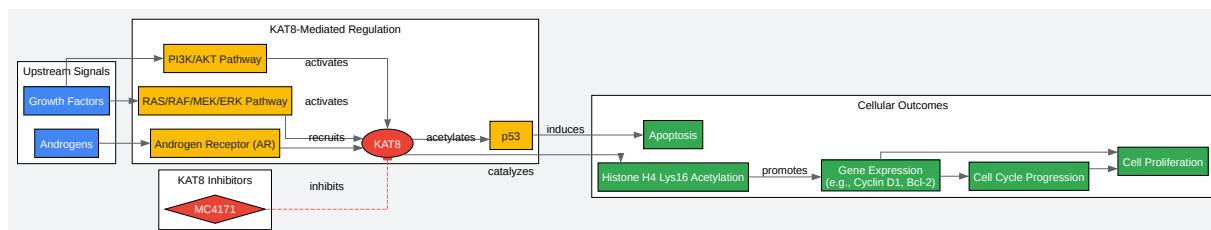
## Cellular Activity of KAT8 Inhibitors

Beyond enzymatic inhibition, the antiproliferative activity of these compounds in cancer cell lines provides insight into their potential therapeutic applications.

Inhibitor	Cell Line	Cancer Type	Antiproliferative IC50 (μM)	Reference
MC4171 (Compound 34)	HCT116	Colorectal Carcinoma	25.3	<a href="#">[2]</a>
A549	Non-Small Cell Lung Cancer	38.2	<a href="#">[2]</a>	
U937	Acute Myeloid Leukemia	18.5	<a href="#">[2]</a>	
Compound 19	HCT116	Colorectal Carcinoma	35.1	<a href="#">[2]</a>
A549	Non-Small Cell Lung Cancer	45.7	<a href="#">[2]</a>	
U937	Acute Myeloid Leukemia	22.4	<a href="#">[2]</a>	

## Signaling Pathways and Experimental Workflows

To understand the mechanism of action of KAT8 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.



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## References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First-in-Class Selective Inhibitors of the Lysine Acetyltransferase KAT8 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to MC4171 and Other KAT8 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396037#mc4171-vs-other-kat8-inhibitors]

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